molecular formula C14H13N B13813212 (Z)-2-Aminostilbene

(Z)-2-Aminostilbene

Katalognummer: B13813212
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: BIEFDNUEROKZRA-KHPPLWFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-Aminostilbene is an organic compound with the molecular formula C14H13N. It is a derivative of stilbene, characterized by the presence of an amino group (-NH2) attached to the second carbon of the stilbene structure. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Z)-2-Aminostilbene can be synthesized through various methods. One common approach involves the reduction of nitrostilbene derivatives. For instance, (Z)-2-nitrostilbene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound. Another method involves the condensation of benzaldehyde with aniline in the presence of a base, followed by catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-Aminostilbene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitroso compounds.

    Reduction: Further reduction can lead to the formation of more saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include imines, nitroso compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-2-Aminostilbene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies often involve modifying the amino group to enhance biological activity.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives have shown promise as inhibitors of specific enzymes involved in disease pathways.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (Z)-2-Aminostilbene involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. Additionally, the stilbene backbone can participate in π-π interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-2-Aminostilbene: The (E)-isomer has the substituents on opposite sides of the double bond, leading to different chemical properties and reactivity.

    2-Aminobiphenyl: Similar structure but lacks the double bond, resulting in different reactivity and applications.

    2-Aminofluorene: Contains a fused ring system, leading to distinct chemical behavior and uses.

Uniqueness

(Z)-2-Aminostilbene is unique due to its (Z)-configuration, which influences its chemical reactivity and interactions with other molecules. This configuration can lead to different biological activities and industrial applications compared to its (E)-isomer and other similar compounds.

Eigenschaften

Molekularformel

C14H13N

Molekulargewicht

195.26 g/mol

IUPAC-Name

2-[(Z)-2-phenylethenyl]aniline

InChI

InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10-

InChI-Schlüssel

BIEFDNUEROKZRA-KHPPLWFESA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C\C2=CC=CC=C2N

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.